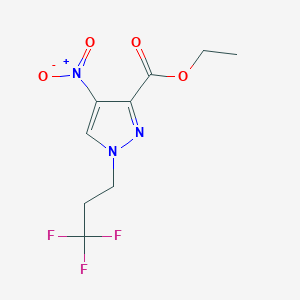

4-(Methylcarbamoyl)cinnamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cinnamic acid is an organic compound classified under the phenylpropanoid class of compounds. It is a white crystalline substance that is slightly soluble in water and freely soluble in many organic solvents . It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol .

Synthesis Analysis

Cinnamic acid can be synthesized from benzaldehyde in a reaction known as the Perkin reaction . In a study, a series of cinnamic acid analogs were designed and synthesized for their quorum sensing inhibitory activities .Molecular Structure Analysis

The structure of cinnamic acid is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group . This makes it possible to modify these functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .Chemical Reactions Analysis

Cinnamic acid and its derivatives have been involved in various chemical reactions. For example, glycerol was reacted with 4-methoxy cinnamic acid to prepare the corresponding 4-methoxy cinnamoyl glycerol . Another example is the bromination of cinnamic acid to prepare 2,3-dibromo-3-phenylpropanoic acid .Physical And Chemical Properties Analysis

Cinnamic acid has a melting point range of 133 to 136 degrees Celsius and decomposes upon heating . It possesses a carboxyl group (-COOH) and a styrene unit, which contribute to its chemical behavior .Wissenschaftliche Forschungsanwendungen

Agrochemical Development

Research has indicated that derivatives of cinnamic acid, including 4-(Methylcarbamoyl)cinnamic acid, can be effectively used in developing agrochemicals. These compounds play a significant role in controlling plant viruses and bacterial diseases by enhancing plant defense responses. Their ability to activate plant defense mechanisms makes them valuable in agricultural research and applications, contributing to the development of novel plant protection strategies.

Photoactive Material Synthesis

In the realm of material science, cinnamic acid derivatives demonstrate unique properties when exposed to ultraviolet (UV) light. These properties are harnessed in the synthesis of biobased functional materials, such as photoresponsive and biobased plastics. The photoactive nature of these compounds, especially under UV irradiation, is leveraged to create organic-solvent-soluble polyimides. These materials show promise in various applications due to their responsiveness to light, which is a crucial attribute in the development of advanced materials.

Structural Modification of Natural Products

Cinnamic acid is also extensively used in the structural modification of natural products. This application is particularly important in enhancing the biological activity and reducing the cytotoxicity of these products. The structural modification capabilities of cinnamic acid derivatives, including this compound, play a critical role in the development of new and more effective compounds in various fields of research, including medicinal chemistry and drug development.

Wirkmechanismus

Target of Action

4-(Methylcarbamoyl)cinnamic acid, a derivative of cinnamic acid, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . These hemoglobin subunits play a crucial role in oxygen transport in the human body.

Mode of Action

Studies on cinnamic acid, from which this compound is derived, suggest that it exerts its activity throughplasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .

Biochemical Pathways

Cinnamic acid, the parent compound of this compound, is involved in the biochemical route that yields lignin, a polymeric material that provides mechanical support to the plant cell wall

Pharmacokinetics

The pharmacokinetics of cinnamic acid, from which this compound is derived, suggest that it is quickly absorbed and then metabolized mainly into hippuric acid . The bioavailability of cinnamic acid from its natural sources was found to be higher than that from pure cinnamic acid . .

Result of Action

Cinnamic acid and its derivatives have been reported to exhibitantioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .

Safety and Hazards

Zukünftige Richtungen

Cinnamic acid and its derivatives have shown potential in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . Future research may focus on enhancing the biological efficacy of synthesized cinnamic acid derivatives and exploring their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

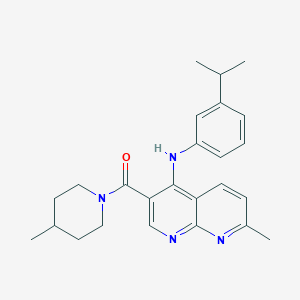

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKEHKMLPTJFE-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2967391.png)

![Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2967392.png)

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/no-structure.png)

![ethyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2967406.png)

![N-[Cyano-(4-fluorophenyl)methyl]-2-ethylbenzamide](/img/structure/B2967408.png)